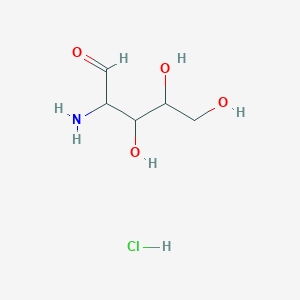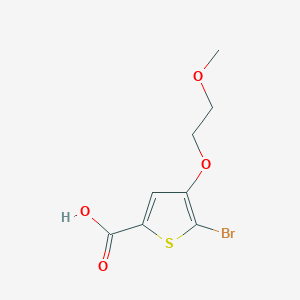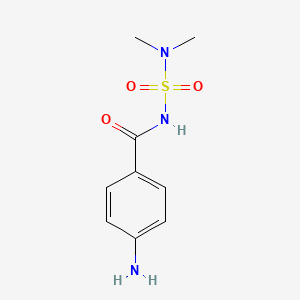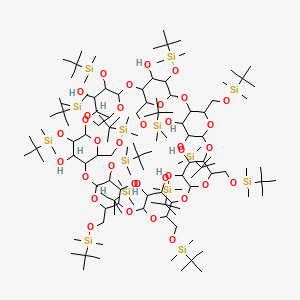![molecular formula C7H12ClF2NO2 B12070752 3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)
3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride is a fluorinated organic compound that features a pyrrolidine ring substituted with two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of chlorine in a precursor compound with a fluorinating agent such as potassium fluoride (KF) . The reaction conditions often require anhydrous solvents and elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
化学反応の分析
Types of Reactions
3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Pyrrolidine
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
Compared to these similar compounds, 3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. These fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in various research and industrial applications .
特性
分子式 |
C7H12ClF2NO2 |
|---|---|
分子量 |
215.62 g/mol |
IUPAC名 |
3-(4,4-difluoropyrrolidin-2-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)3-5(10-4-7)1-2-6(11)12;/h5,10H,1-4H2,(H,11,12);1H |
InChIキー |
WKTNKTIODBOQSP-UHFFFAOYSA-N |
正規SMILES |
C1C(NCC1(F)F)CCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)

![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)

![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)



![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)





